![molecular formula C21H31N3O3 B2727716 N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 953200-02-7](/img/structure/B2727716.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopentyl group, and a methoxy-methylphenyl moiety, making it a unique structure for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Methoxy-Methylphenyl Moiety: This step involves the reaction of the piperidine derivative with a methoxy-methylphenyl compound under specific conditions.
Final Coupling: The final step involves coupling the intermediate products to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxyphenyl)ethanediamide
- **N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(5-methylphenyl)ethanediamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15-7-8-19(27-2)18(13-15)23-21(26)20(25)22-14-16-9-11-24(12-10-16)17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPVMCQJGEXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
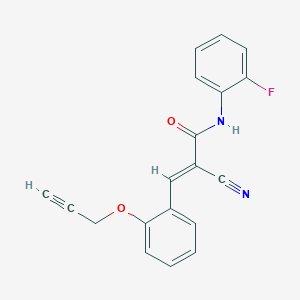

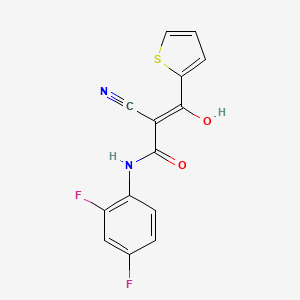
![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)
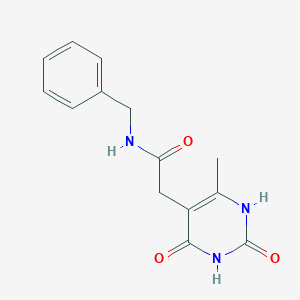
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2727647.png)

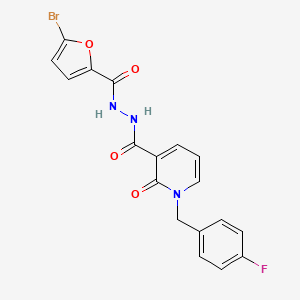
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2727651.png)
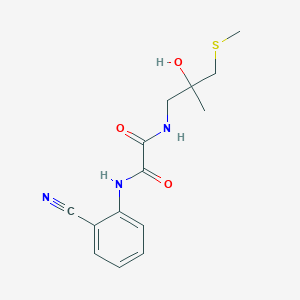
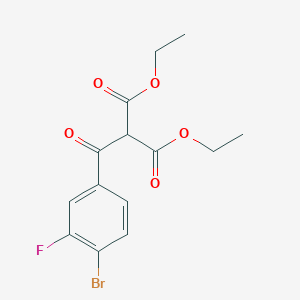
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)
